molecular formula C10H13ClO B7967146 1-(3-Chloro-4-methylphenyl)propan-2-ol

1-(3-Chloro-4-methylphenyl)propan-2-ol

Cat. No.: B7967146
M. Wt: 184.66 g/mol
InChI Key: PCTBNGXPQXZLDK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H13ClO It is a secondary alcohol characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-chloro-4-methylphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Major Products:

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-methylphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The chloro and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)ethanol
  • 1-(3-Chloro-4-methylphenyl)propan-1-ol
  • 1-(4-Chlorophenyl)propan-2-ol

Uniqueness: Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6,8,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTBNGXPQXZLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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